N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide
Description
N-[(4-Bromophenyl)methyl]-2-(3-methylphenoxy)acetamide is a brominated acetamide derivative characterized by a 4-bromobenzyl group attached to the nitrogen of an acetamide backbone and a 3-methylphenoxy substituent at the C2 position. This article focuses on comparing its structural, synthetic, and functional attributes with similar compounds.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-12-3-2-4-15(9-12)20-11-16(19)18-10-13-5-7-14(17)8-6-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
IRIKXKDMGRADKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-bromobenzylamine with 3-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are amine derivatives.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Chemical and Structural Characteristics
The compound's molecular formula is C17H18BrNO2, with a molecular weight of approximately 417.32 g/mol. Its structure includes a brominated phenyl group, a methyl group, and an acetamide functional group, which contribute to its unique properties and biological activities.
Drug Discovery
N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide has been identified as a potential lead compound in drug discovery due to its structural features that may allow it to interact with specific biological targets. Its design allows for the modulation of biological pathways, making it suitable for further pharmacological studies.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may inhibit the activity of certain inflammatory mediators, positioning it as a candidate for therapeutic use in conditions characterized by inflammation and pain .
Osteoporosis Treatment
A related compound, 2-(3-methylphenoxy)acetamide (NAPMA), has shown promising results in inhibiting osteoclast differentiation and bone resorption, suggesting that this compound could have similar effects. This positions it as a potential treatment for osteoporosis and other bone diseases associated with excessive bone resorption .
Interaction Studies
This compound is being studied for its interactions with biological macromolecules, including enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .
Antimicrobial Activity
Given the structural characteristics of this compound, there is potential for antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens, warranting further investigation into this aspect of its biological profile.
Synthesis of Complex Molecules
In the field of organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in developing new materials or pharmaceuticals.
Agrochemical Development
There is potential for this compound to be utilized in developing agrochemicals due to its biological activity. Research into its efficacy as a pesticide or herbicide could open new avenues for agricultural applications.
Case Study 1: Inhibition of Osteoclast Differentiation
In vitro studies have demonstrated that NAPMA inhibits RANKL-induced osteoclastogenesis without affecting osteoblast differentiation. This suggests that compounds like this compound could be developed further as therapeutic agents targeting bone resorption processes .
Case Study 2: Anti-inflammatory Mechanisms
Research has indicated that related compounds can modulate inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response. This opens up possibilities for using this compound in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The compound shares a common acetamide scaffold with the general formula R1-NHCO-R2, where R1 is a substituted benzyl group and R2 is a substituted phenoxy moiety. Key analogs include:
Key Observations :
- The 4-bromophenyl/benzyl group is prevalent in analogs with antimicrobial or enzyme-inhibitory activity (e.g., 12b, 12i) .
- 3-Methylphenoxy substituents are associated with osteoclast inhibition (NAPMA) and receptor modulation (morpholine sulfonyl analog) .
- Heterocyclic additions (triazole, benzothiazine) enhance binding to biological targets like α-glucosidase or FPR receptors .
Physicochemical Data
Trends :
- Halogen Substituents : Bromine increases molecular weight and hydrophobicity (e.g., 12b: C₂₅H₁₈BrN₅O₂ vs. chlorine analogs) .
- Phenoxy vs. Heterocyclic Moieties: Heterocycles (e.g., triazole, benzothiazine) reduce melting points and enhance solubility in polar aprotic solvents .
Enzyme Inhibition
- α-Glucosidase/α-Amylase Inhibition: Compound 12i (IC₅₀ = 5.797 µM) inhibits α-glucosidase non-competitively and α-amylase competitively via benzothiazine-dione interactions . Triazole derivatives (e.g., 11g in ) show moderate activity (IC₅₀ = 17.15 µM) due to bromophenyl-triazole interactions .
Receptor Modulation
- FPR Agonism: Pyridazinone derivatives with N-(4-bromophenyl) groups activate FPR2 receptors (EC₅₀ < 10 µM) .
- Osteoclast Inhibition : NAPMA suppresses osteoclastogenesis via piperazinyl-phenyl interactions .
Antimicrobial Effects
- Thiazolidinone analogs (4a-e) exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 8–32 µg/mL) .
Biological Activity
N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide, a compound featuring a bromophenyl group and a methoxyphenyl moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For example, thiazolidin-4-ones have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action typically involves induction of apoptosis and inhibition of cell proliferation . Although specific data on this compound is limited, its structural similarities suggest it may have comparable effects.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies indicate that this compound can bind to proteins involved in cell signaling pathways, potentially inhibiting their function and leading to therapeutic effects .
Case Studies and Research Findings
- Inhibition of Type III Secretion System : A study focused on compounds with similar structural features found that certain derivatives inhibited the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition could lead to reduced virulence in bacterial infections .
- Cytotoxicity Assays : In vitro assays conducted on structurally related compounds revealed significant cytotoxicity against multiple cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring, bromophenyl | Antimicrobial, anticancer | |
| 2-{4-(2-BROMOPHENYL)-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | Triazole ring | Anticancer |
Q & A
Q. What are the common synthetic routes for N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a bromophenylmethyl amine derivative with a substituted phenoxyacetic acid. A standard approach uses carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under mild conditions (273–298 K). For example:
- Step 1: React 4-bromophenylmethylamine with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Couple with 3-methylphenoxyacetic acid using EDC·HCl and triethylamine in dichloromethane .
Optimization Tips: - Control temperature (≤273 K) to minimize side reactions.
- Use excess coupling agent (1.2–1.5 equivalents) for higher yields.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenylacetic acid | EDC·HCl | Dichloromethane | 60–70% | |
| 3-Methylphenol derivative | DCC | DMF | 55–65% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- IR Spectroscopy: Look for amide N–H stretches (3250–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Br (550–600 cm⁻¹) .
- NMR:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.4 ppm), and acetamide NH (δ 8.2–8.5 ppm).
- ¹³C NMR: Carbonyl (δ 165–170 ppm), aromatic carbons (δ 115–135 ppm), and Br-substituted carbons (δ 120–125 ppm).
- X-ray Crystallography: Resolve torsion angles between bromophenyl and phenoxy groups (e.g., dihedral angles ~66° in similar compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between studies on similar acetamide derivatives?
Methodological Answer: Contradictions often arise from differences in assay conditions or off-target effects. To address this:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for metabolic stability .
- Comparative SAR Analysis: Systematically vary substituents (e.g., bromine position, methylphenoxy groups) and correlate with activity. For example, meta-substituted phenoxy groups may enhance receptor binding affinity by 20–30% compared to para-substituted analogs .
- Off-Target Screening: Employ broad-panel kinase or GPCR assays to identify confounding interactions .
Q. What methodologies are recommended for determining the crystal structure of this compound, and how can SHELX software enhance refinement accuracy?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in methylene chloride/hexane mixtures .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- SHELX Refinement:
- SHELXD: Solve phases via dual-space methods for small molecules.
- SHELXL: Refine anisotropic displacement parameters and hydrogen positions (riding model). Key parameters:
- R-factor ≤ 0.05 for high-resolution data.
- Twinning detection for non-merohedral cases .
Example: A similar bromophenyl acetamide derivative achieved R1 = 0.038 using SHELXL, with accurate H-bonding networks (N–H⋯O, C–H⋯F) .
Q. How can computational modeling be integrated with experimental data to predict the compound’s pharmacophoric features?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., mGlu receptors).
- Grid Setup: Focus on hydrophobic pockets accommodating bromophenyl and methylphenoxy groups.
- Scoring: Prioritize compounds with ΔG ≤ −8 kcal/mol .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å acceptable).
- Validation: Cross-check with mutagenesis data (e.g., Kd values from SPR assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
